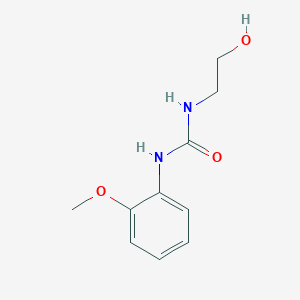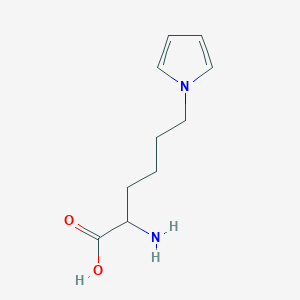
L-alpha-Amino-1H-pyrrole-1-hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-alpha-Amino-1H-pyrrole-1-hexanoic acid is an organic compound belonging to the class of alpha amino acids. These amino acids are characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). This compound has been detected in various foods, including fish, green vegetables, and nuts, making it a potential biomarker for the consumption of these foods .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-alpha-Amino-1H-pyrrole-1-hexanoic acid involves several steps, starting with the formation of the pyrrole ring. The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. The resulting pyrrole is then subjected to further reactions to introduce the hexanoic acid side chain and the alpha amino group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
L-alpha-Amino-1H-pyrrole-1-hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the reagents and conditions used.
科学研究应用
L-alpha-Amino-1H-pyrrole-1-hexanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role as a biomarker for the consumption of certain foods and its involvement in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of L-alpha-Amino-1H-pyrrole-1-hexanoic acid involves its interaction with specific molecular targets and pathways. As an alpha amino acid, it can participate in various biochemical reactions, including protein synthesis and metabolic pathways. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules.
相似化合物的比较
L-alpha-Amino-1H-pyrrole-1-hexanoic acid can be compared with other similar compounds, such as:
L-alpha-Amino-1H-pyrrole-1-pentanoic acid: Similar structure but with a shorter side chain.
L-alpha-Amino-1H-pyrrole-1-heptanoic acid: Similar structure but with a longer side chain.
L-alpha-Amino-1H-pyrrole-1-butanoic acid: Similar structure but with an even shorter side chain.
The uniqueness of this compound lies in its specific side chain length, which can influence its chemical properties and biological activities.
属性
CAS 编号 |
156539-32-1 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-pyrrol-1-ylhexanoic acid |
InChI |
InChI=1S/C10H16N2O2/c11-9(10(13)14)5-1-2-6-12-7-3-4-8-12/h3-4,7-9H,1-2,5-6,11H2,(H,13,14)/t9-/m0/s1 |
InChI 键 |
KVCPIDDKLUDCQJ-VIFPVBQESA-N |
手性 SMILES |
C1=CN(C=C1)CCCC[C@@H](C(=O)O)N |
SMILES |
C1=CN(C=C1)CCCCC(C(=O)O)N |
规范 SMILES |
C1=CN(C=C1)CCCCC(C(=O)O)N |
序列 |
X |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Acetamide, N-[1,1'-biphenyl]-2-yl-2,2,2-trifluoro-](/img/structure/B1652585.png)

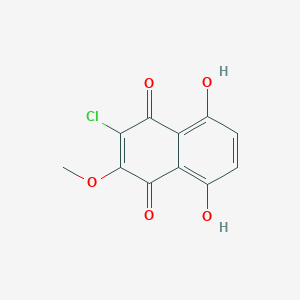
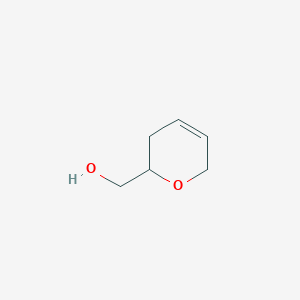
![2-((Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)thiazole](/img/structure/B1652591.png)
![4-Methyl-5-oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B1652592.png)
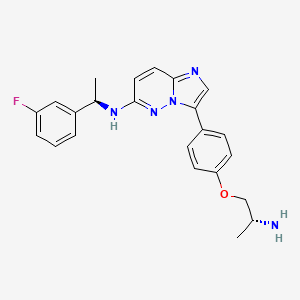
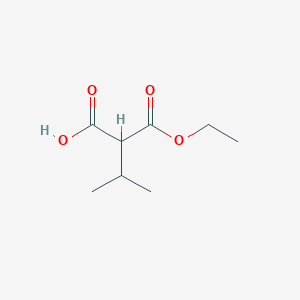
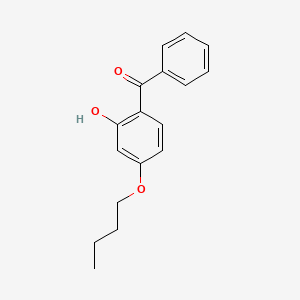
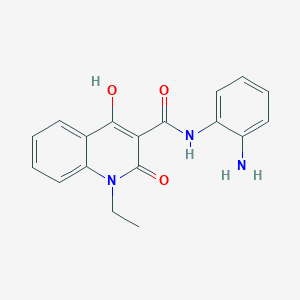
![2-Methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B1652601.png)
